Sodium 4-sulfophenylisothiocyanate
Description
Sodium 4-sulfophenylisothiocyanate (CAS: 17614-69-6) is a specialized reagent widely used in protein chemistry and mass spectrometry. Its structure features a sulfophenyl group (-C₆H₄-SO₃⁻) attached to an isothiocyanate (-N=C=S) moiety, with a sodium counterion enhancing solubility in aqueous solutions . This compound is critical in peptide sequencing, where it aids in retaining peptides within sequencer cups during Edman degradation, improving analytical accuracy . Additionally, its sulfonate group enables applications in charge ladder experiments, facilitating the determination of stoichiometries in protein-sodium dodecyl sulfate (SDS) complexes via capillary electrophoresis . In mass spectrometry, derivatization with this reagent enhances peptide ionization and fragmentation, simplifying spectral interpretation in post-source decay matrix-assisted laser desorption/ionization (MALDI-MS) .
Properties
Molecular Formula |
C7H5NNaO3S2 |
|---|---|
Molecular Weight |
238.2 g/mol |
InChI |
InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11); |
InChI Key |
WAKWGWYWMNPWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of sodium 4-sulfophenylisothiocyanate are best understood through comparison with structurally or functionally related compounds. Below is a detailed analysis:
4-Fluorophenyl Isothiocyanate
- Structural Differences : Replaces the sulfonate group with a fluorine atom, resulting in a less polar molecule.
- Solubility and Applications : Reduced water solubility compared to the sulfonated derivative, making it more suitable for organic-phase reactions. While this compound is preferred in aqueous biochemistry (e.g., peptide sequencing), 4-fluorophenyl isothiocyanate may be used in hydrophobic environments or reactions requiring fluorinated intermediates .
Sodium Hydroxydithiocyanate
- Structural Differences : Contains two thiocyanate (-SCN) groups instead of one isothiocyanate (-N=C=S) and a hydroxyl group.
- Reactivity : Reacts with metals (e.g., mercury) to form coordination complexes, unlike this compound, which primarily participates in nucleophilic reactions with amines (e.g., peptide N-termini) .
- Applications : Used in synthetic chemistry for disulfide bond formation, contrasting with the analytical and proteomic roles of this compound.
Other Sodium Salts (e.g., Sodium Chloroacetate)
- Functional Groups : Features a chloroacetate group (-CH₂ClCOO⁻) instead of sulfophenylisothiocyanate.
- Applications and Hazards : Primarily an alkylating agent in organic synthesis, with significant health hazards (e.g., skin/eye irritation) requiring stringent safety protocols . This compound, while reactive, is less hazardous due to its stabilized sulfonate group.
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Sodium 4-sulfophenylisothiocyanate, and how can purity be verified using modern analytical techniques?
- Methodological Answer : Synthesis typically involves sulfonation of phenylisothiocyanate followed by sodium salt formation. Purity verification employs techniques like elemental analysis (C, H, N, S content), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for quantifying impurities. For example, in peptide sequencing, purity thresholds >98% are critical to avoid side reactions during derivatization .
Q. What role does this compound play in protein chemistry, particularly in sequencing and structural studies?
- Methodological Answer : The compound acts as a derivatizing agent, modifying lysine residues or N-termini to enhance detection in techniques like Edman degradation or mass spectrometry. In one study, it improved peptide retention in capillary electrophoresis by introducing sulfonic acid groups, enabling precise charge ladder analysis for stoichiometric determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in stoichiometric data obtained from charge ladder analysis versus equilibrium binding studies?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., pH, ionic strength). Cross-validation is recommended:
Use charge ladder mobility data (via capillary electrophoresis) to estimate apparent stoichiometry .
Compare with equilibrium binding constants derived from isothermal titration calorimetry (ITC) or fluorescence quenching.
Adjust for solvent effects (e.g., SDS micelle interactions) that may skew charge-based measurements .
Q. What methodological optimizations are required to enhance derivatization efficiency of this compound in complex biological matrices for mass spectrometry?
- Methodological Answer :
- Step 1 : Optimize pH (ideally 8.5–9.0) to balance reactivity and stability of the isothiocyanate group.
- Step 2 : Use a molar excess (5–10×) of the reagent to ensure complete derivatization, followed by quenching with glycine to terminate reactions.
- Step 3 : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to confirm derivatization sites, as seen in de novo sequencing of non-tryptic peptides .
Q. How should researchers address variability in subsampling and analytical errors when quantifying this compound in heterogeneous mixtures?
- Methodological Answer :
- Sampling Strategy : Follow ASTM E877-13 guidelines for particulate sampling, ensuring homogenization via grinding or sonication .
- Error Mitigation : Use internal standards (e.g., deuterated analogs) during HPLC-MS analysis to correct for matrix effects.
- Statistical Validation : Apply ANOVA to assess between-batch variability and report confidence intervals for mean concentrations .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for assessing the reliability of this compound’s interaction data with biomolecules?
- Methodological Answer :
- Model Fitting : Use nonlinear regression (e.g., log-normal algorithms) to correlate mobility shifts with binding stoichiometry, as demonstrated in SDS-ubiquitin interaction studies .
- Error Propagation : Calculate combined uncertainties from replicate experiments (n ≥ 3) using the Guide to the Expression of Uncertainty in Measurement (GUM) framework .
Experimental Design
Q. How can researchers design controlled experiments to isolate the effects of this compound in multi-component reaction systems?
- Methodological Answer :
- Control Groups : Include reactions without the compound to identify background signals.
- Fractionation : Use size-exclusion chromatography to separate derivatized products from unreacted reagents.
- Kinetic Profiling : Monitor reaction progress via time-resolved UV-Vis spectroscopy at 254 nm (characteristic absorbance of thiourea derivatives) .
Table: Key Analytical Parameters for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
